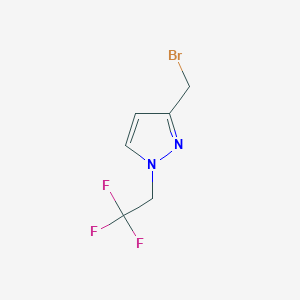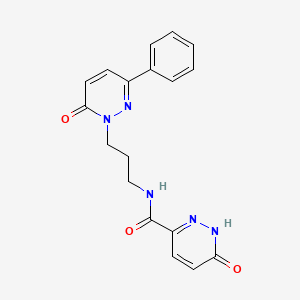
6-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound notable for its unique structure, which combines elements of pyridazine and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step reactions. Commonly, the synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the phenyl group and finally the formation of the carboxamide moiety. The reaction conditions often require controlled environments, including specific temperatures, pH levels, and the use of catalysts to ensure successful formation of the desired compound.
Industrial Production Methods
Industrial production of this compound requires scalable and efficient methods. Generally, batch reactors are employed for the synthesis, ensuring high yields and purity of the product. Optimization of the reaction conditions, such as solvent choice and catalyst concentration, is crucial to minimize side reactions and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms, leading to the formation of oxo-derivatives.
Reduction: Addition of hydrogen atoms, potentially converting ketones to alcohols.
Substitution: Exchange of functional groups on the pyridazine or phenyl rings.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reactions are often carried out under an inert atmosphere and at controlled temperatures to maintain the stability of the compound.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For instance, oxidation may yield oxo-derivatives, while substitution reactions may introduce halogen or other functional groups into the compound.
Aplicaciones Científicas De Investigación
6-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1,6-dihydropyridazine-3-carboxamide finds use in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its potential as a bioactive molecule with anti-inflammatory or antimicrobial properties.
Medicine: Exploring its efficacy as a drug candidate for treating specific diseases, such as cancer or neurological disorders.
Industry: Utilizing its unique chemical properties in the development of novel materials or catalysts.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. The mechanism of action typically involves binding to enzymes or receptors, inhibiting or modulating their activity. Pathways involved may include signal transduction cascades, leading to alterations in cellular function or gene expression.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, such as other pyridazine derivatives, 6-oxo-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-1,6-dihydropyridazine-3-carboxamide exhibits unique properties. For example, it may have higher stability or specificity towards certain biological targets. Similar compounds include:
6-oxo-1,6-dihydropyridazine derivatives
Phenyl-substituted pyridazines
Carboxamide-containing heterocycles
These comparisons highlight its uniqueness and potential advantages in various applications.
Propiedades
IUPAC Name |
6-oxo-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-16-9-7-15(20-21-16)18(26)19-11-4-12-23-17(25)10-8-14(22-23)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2,(H,19,26)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZPDXAJKCXDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2873487.png)
![(E)-4-(Dimethylamino)-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-enamide](/img/structure/B2873489.png)
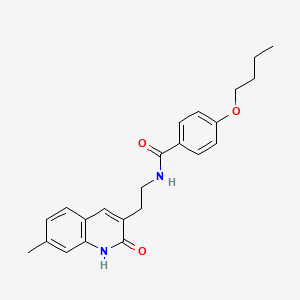
![N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2873491.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2873492.png)
![3-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2873493.png)
![N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2873495.png)
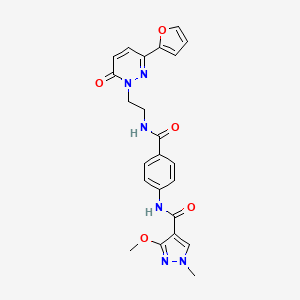
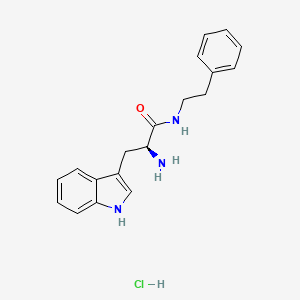
![1,7-dimethyl-3-phenethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2873503.png)
![4-(benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2873506.png)
![tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2873508.png)
